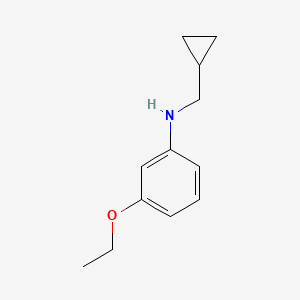

N-(cyclopropylmethyl)-3-ethoxyaniline

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3-ethoxyaniline |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-5-3-4-11(8-12)13-9-10-6-7-10/h3-5,8,10,13H,2,6-7,9H2,1H3 |

InChI Key |

RREOYZLRQAJWGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of 3-Ethoxyaniline

Method Overview:

The most straightforward approach involves alkylation of 3-ethoxyaniline with cyclopropylmethyl halides, typically cyclopropylmethyl chloride or bromide, in the presence of a base.

- Reagents: 3-ethoxyaniline, cyclopropylmethyl chloride/bromide, base (e.g., sodium hydride, potassium carbonate)

- Solvent: Anhydrous solvents such as dimethylformamide (DMF) or acetonitrile

- Temperature: Reflux conditions (~80-100°C)

- Duration: 12-24 hours

- Dissolve 3-ethoxyaniline in dry DMF.

- Add a stoichiometric amount of base (e.g., NaH or K2CO3).

- Slowly add cyclopropylmethyl chloride while maintaining stirring.

- Reflux the mixture for several hours.

- Quench the reaction with water, extract with an organic solvent (ethyl acetate), dry over anhydrous sodium sulfate, and purify via column chromatography.

- High selectivity for N-alkylation.

- Suitable for small-scale laboratory synthesis.

- Possible formation of dialkylated products.

- Requires careful control of reaction conditions to prevent over-alkylation.

Industrial-Scale Synthesis via Continuous Flow Chemistry

Method Overview:

For large-scale production, continuous flow reactors can be employed to improve safety, control, and yield.

- Precise control over temperature and reagent addition.

- Real-time monitoring of reaction progress.

- Enhanced safety when handling reactive intermediates like cyclopropylmethyl halides.

- Scalability.

- Improved reaction efficiency.

- Reduced waste and by-products.

Notes on Reaction Optimization and Purification

- Purification: Flash chromatography over silica gel with suitable eluents such as ethyl acetate/petroleum ether mixtures is recommended for laboratory-scale purification.

- Characterization: Confirm structure via NMR, IR, and mass spectrometry.

- Yield Optimization: Adjust molar ratios, reaction temperature, and reaction time based on preliminary trials.

Research Discoveries and Data Tables

| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct N-alkylation | Cyclopropylmethyl chloride, NaH | DMF | Reflux (~80°C) | 65-85 | Common laboratory method |

| Multistep Intermediate | N/A | Various | Room temp to reflux | Variable | Requires multiple steps |

| Continuous Flow | Cyclopropylmethyl halide, base | Organic solvents | Controlled | >80 | Industrial scale |

Summary of Key Research Findings

- The direct alkylation route remains the most practical for small-scale synthesis, with yields influenced by reagent purity and reaction conditions.

- Protection/deprotection strategies may be necessary when other functional groups are present.

- Flow chemistry offers promising scalability with better control over reaction parameters.

- Literature emphasizes the importance of purification techniques like flash chromatography for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-ethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of cyclopropylmethyl-3-ethoxyaniline.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the ethoxy group with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride, alkyl halides, and aryl halides.

Major Products

Oxidation: Quinones, nitroso derivatives.

Reduction: Cyclopropylmethyl-3-ethoxyaniline.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-3-ethoxyaniline has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Materials Science: It can be used in the development of novel polymers and materials with unique mechanical and chemical properties.

Biological Studies: The compound can be used as a probe to study the interactions of cyclopropylmethyl groups with biological macromolecules.

Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-ethoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyclopropylmethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to improved pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(cyclopropylmethyl)-3-ethoxyaniline with analogous aniline derivatives, focusing on substituent effects and functional groups:

Key Comparative Insights

Electronic Effects

- The ethoxy group in this compound donates electron density via resonance, contrasting with the nitro group in N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline, which withdraws electrons and directs substitution to the meta position .

Steric and Conformational Effects

- The cyclopropylmethyl substituent imposes rigidity and steric hindrance, which may slow reaction kinetics compared to flexible chains like the 3-ethoxypropyl group in .

- The trimethoxysilylpropyl group () offers hydrolytic stability but lacks the strain inherent to cyclopropane, making it more suitable for applications requiring moisture resistance .

Physicochemical Properties

- Solubility : The ethoxy group enhances polarity in this compound, likely improving solubility in polar solvents versus the hydrophobic trimethylsilyl derivatives in and .

- Molecular Weight : The target compound (191.27 g/mol) is lighter than N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline (242.25 g/mol), suggesting differences in volatility and diffusion rates .

Biological Activity

N-(cyclopropylmethyl)-3-ethoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its interactions with various molecular targets, mechanisms of action, and therapeutic implications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group and an ethoxy substituent on the aniline structure, which influences its chemical reactivity and biological interactions. The compound can engage in hydrogen bonding , hydrophobic interactions , and van der Waals forces with biological macromolecules, enhancing its binding affinity to specific receptors or enzymes.

Research indicates that this compound may selectively inhibit or modulate specific enzymes or receptors. This selectivity is crucial for developing therapeutic applications, particularly in areas requiring modulation of enzyme activity or receptor signaling pathways.

Target Interactions

The compound's structural features allow it to interact with various targets, including:

- Enzymes : Potential inhibition of enzyme activity linked to metabolic pathways.

- Receptors : Modulation of receptor signaling could have implications in treating diseases related to dysregulated signaling pathways.

In Vitro Studies

In vitro studies have shown that this compound exhibits promising activity against specific cancer cell lines. For instance, it was found to inhibit cell proliferation in colorectal cancer models, suggesting a potential role in cancer therapy.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT116 (Colorectal) | 15.2 | Inhibition of cell proliferation |

| Study B | MCF7 (Breast) | 20.5 | Induction of apoptosis |

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Key Features | Differences |

|---|---|---|

| N-(cyclopropylmethyl)-aniline | Lacks ethoxy group | Different chemical and biological properties |

| N-(cyclopropylmethyl)-3-methoxyaniline | Contains methoxy instead of ethoxy | Affects reactivity and interactions |

| N-(cyclopropylmethyl)-4-ethoxyaniline | Ethoxy group at the 4-position | Different steric and electronic effects |

This table illustrates how the presence and position of functional groups significantly affect the compound's biological activity.

Pharmacological Implications

Given its potential to modulate key biological pathways, this compound could serve as a lead compound for drug development. Its ability to interact with multiple molecular targets suggests applications in various therapeutic areas, including oncology and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.